molecular formula C7H15NO B1612755 Azepan-3-ylmethanol CAS No. 61472-23-9

Azepan-3-ylmethanol

Cat. No.: B1612755
CAS No.: 61472-23-9
M. Wt: 129.2 g/mol
InChI Key: UKEIQQPQNDQZRC-UHFFFAOYSA-N
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Description

Azepan-3-ylmethanol, also known as 3-azepanylmethanol, is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol . It is characterized by a seven-membered ring containing a nitrogen atom, with a hydroxymethyl group attached to the third carbon of the ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Azepan-3-ylmethanol can be synthesized through several methods. One common synthetic route involves the reduction of azepan-3-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether, and the temperature is maintained at room temperature or slightly below to ensure optimal yield.

Industrial Production Methods

In industrial settings, this compound is produced through a similar reduction process but on a larger scale. The reaction conditions are carefully monitored to maintain consistency and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while ensuring safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Azepan-3-ylmethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form azepan-3-one using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form azepan-3-ylmethane using strong reducing agents.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products Formed

    Oxidation: Azepan-3-one

    Reduction: Azepan-3-ylmethane

    Substitution: Various substituted azepan derivatives depending on the substituent used.

Scientific Research Applications

Azepan-3-ylmethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azepan-3-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of enzyme activity or receptor binding, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Azepan-3-one: A ketone derivative of azepan-3-ylmethanol.

    Azepan-3-ylmethane: A fully reduced form of this compound.

    Piperidin-3-ylmethanol: A similar compound with a six-membered ring instead of a seven-membered ring.

Uniqueness

This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered ring analogs. This structural difference can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound in various research fields.

Biological Activity

Azepan-3-ylmethanol is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound, a derivative of azepane, features a seven-membered cyclic amine structure with a hydroxymethyl group at the 3-position. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Biological Activities

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of azepane derivatives, including this compound. Research indicates that compounds with azepane structures exhibit significant activity against various pathogens, including bacteria and fungi. For instance, derivatives have shown efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with minimum inhibitory concentrations (MICs) as low as 0.15 μM, surpassing traditional antibiotics like vancomycin .

2. Antiplasmodial Activity

Azepan derivatives have also been investigated for their antiplasmodial effects. A specific azepanylcarbazole amino alcohol demonstrated long-lasting and fast-acting antiplasmodial efficacy in vivo, suggesting potential for treating malaria . The compound's pharmacokinetics indicate sustained plasma concentrations, which are crucial for effective malaria treatment in endemic regions.

3. Protein Kinase Inhibition

Research has shown that azepane derivatives can inhibit key enzymes involved in cellular signaling pathways. For example, novel azepane derivatives were evaluated for their ability to inhibit protein kinase B (PKB-alpha) and protein kinase A (PKA), with some compounds exhibiting IC50 values as low as 5 nM . This inhibition is significant as it may lead to therapeutic strategies for diseases where these kinases play a critical role.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various azepane derivatives, this compound was found to inhibit both gram-positive and gram-negative bacteria effectively. The study utilized a series of structural modifications to enhance activity and reduce cytotoxicity, demonstrating the potential for developing new antibiotics based on this scaffold.

Case Study 2: Antimalarial Properties

Another investigation focused on the antimalarial properties of azepanylcarbazole derivatives revealed that specific modifications to the azepane structure could enhance efficacy against Plasmodium falciparum. The compound's ability to maintain effective concentrations over extended periods positions it as a candidate for further development in malaria prophylaxis and treatment.

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:

  • Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are proposed mechanisms for the antimicrobial effects observed.
  • Antiplasmodial Mechanism : The inhibition of Hsp90, a molecular chaperone essential for the survival of Plasmodium species, has been suggested as a mechanism contributing to the antimalarial activity .

Data Summary

Activity Type Target Pathogen/Enzyme Efficacy (MIC/IC50) Study Reference
AntimicrobialMRSA≤ 0.15 μM
AntimalarialPlasmodium falciparumLong-lasting efficacy
Protein Kinase InhibitionPKB-alphaIC50 = 5 nM

Properties

IUPAC Name

azepan-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c9-6-7-3-1-2-4-8-5-7/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEIQQPQNDQZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNCC(C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00619772
Record name (Azepan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61472-23-9
Record name Azepan-3-ylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61472-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Azepan-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00619772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (azepan-3-yl)methanol
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Synthesis routes and methods

Procedure details

(1-Benzyl-azepan-3-yl)-methanol (144) (0.0922 g, 0.4192 mmol) dissolved in MeOH (1 mL) was added to a stirring suspension of 10% Pd/C (14.4 mg) in 5 mL MeOH. The reaction was purged with H2, and the reaction was stirred at room temperature overnight. The reaction was judged complete by 1H-NMR analysis of an aliquot from the reaction. The reaction was filtered through a pad of Celite wet with MeOH and was rinsed with MeOH, and concentrated in vacuo to obtain pure azepan-3-yl-methanol (145) in 60% yield (0.0323 g). Compound 145 was used in the next Example without further purification. 1H NMR (CDCl3, partial) 3.14-2.70 (4H, m), 1.92-1.73 (4H, m), 1.68-1.42 (3H, m) ppm. 13C NMR (CDCl3, 75 MHz) 67.32, 52.01, 50.33, 41.31, 31.05, 29.76, 25.44 ppm.
Quantity
0.0922 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
14.4 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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